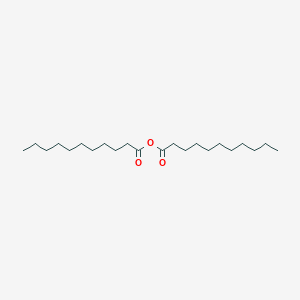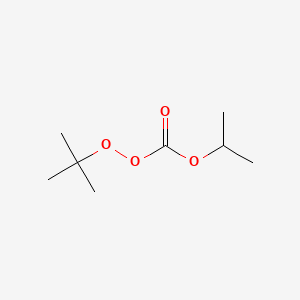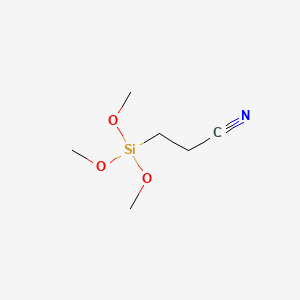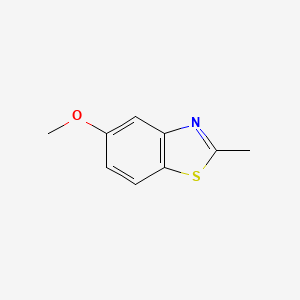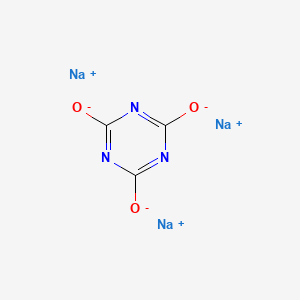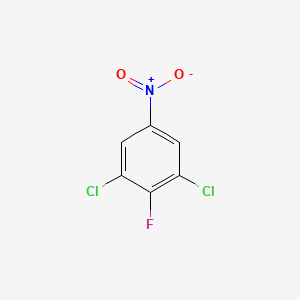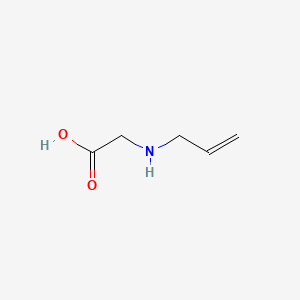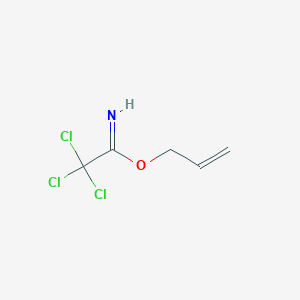
2,2,2-三氯乙酰亚胺基丙烯酯
概述
描述
Allyl 2,2,2-Trichloroacetimidate is an organic compound widely used in organic synthesis. It is particularly valued for its role as a reagent in the protection of alcohols as allyl ethers, especially in the presence of base-sensitive functionalities . This compound is known for its stability and efficiency in various chemical reactions, making it a valuable tool in synthetic chemistry.
科学研究应用
Allyl 2,2,2-Trichloroacetimidate has a wide range of applications in scientific research, including:
作用机制
Target of Action
Allyl 2,2,2-Trichloroacetimidate primarily targets alcohols in organic synthesis . It is commonly employed as an alcohol alkylation reagent .
Mode of Action
Allyl 2,2,2-Trichloroacetimidate interacts with its targets (alcohols) to form allyl ethers .
Biochemical Pathways
Allyl 2,2,2-Trichloroacetimidate is involved in the synthesis of various complex molecules. For instance, it has been used in the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine . It has also been used in the preparation of fluorinated probes for protein kinase C and in the formal synthesis of the oxocene target Laurencin .
Result of Action
The primary result of Allyl 2,2,2-Trichloroacetimidate’s action is the formation of allyl ethers from alcohols . This transformation can enable further chemical reactions and contribute to the synthesis of complex organic molecules.
Action Environment
The action of Allyl 2,2,2-Trichloroacetimidate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and heat . Therefore, it is typically stored under inert gas at low temperatures (0-10°C) to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Allyl 2,2,2-Trichloroacetimidate typically involves the reaction of allyl alcohol with trichloroacetonitrile in the presence of a base. The reaction is carried out under mild conditions to ensure the stability of the product . The general reaction can be represented as follows:
Allyl Alcohol+Trichloroacetonitrile→Allyl 2,2,2-Trichloroacetimidate
Industrial Production Methods: In industrial settings, the production of Allyl 2,2,2-Trichloroacetimidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Solvent optimization and visual detection techniques are employed to monitor the progress of the reaction and ensure the production of high-purity compounds .
化学反应分析
Types of Reactions: Allyl 2,2,2-Trichloroacetimidate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in the alkylation of hydroxy groups under mildly acidic conditions.
Protection Reactions: It serves as a reagent for the protection of alcohols as allyl ethers.
Common Reagents and Conditions:
Acid Catalysts: Boron trifluoride etherate (BF3·Et2O) is often used as a catalyst in these reactions.
Solvents: Dichloromethane (CH2Cl2) and cyclohexane are commonly used solvents.
Major Products Formed: The major products formed from reactions involving Allyl 2,2,2-Trichloroacetimidate include protected alcohols and various allyl ethers .
相似化合物的比较
Benzyl 2,2,2-Trichloroacetimidate: Similar in structure and used for the protection of alcohols as benzyl ethers.
4-Methoxybenzyl 2,2,2-Trichloroacetimidate: Used for the protection of alcohols as p-methoxybenzyl ethers.
Uniqueness: Allyl 2,2,2-Trichloroacetimidate is unique due to its ability to protect alcohols as allyl ethers, which can be selectively cleaved under specific conditions. This selectivity and stability make it a preferred reagent in synthetic chemistry .
属性
IUPAC Name |
prop-2-enyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-3-10-4(9)5(6,7)8/h2,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZRNWTLPBNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311818 | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51479-73-3 | |
| Record name | 51479-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Allyl 2,2,2-Trichloroacetimidate highlighted in the research?
A1: Both research papers focus on the use of Allyl 2,2,2-Trichloroacetimidate as a reagent for the convenient synthesis of allyl esters. The papers suggest that this compound offers a practical method for introducing the allyloxycarbonyl protecting group to carboxylic acids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
